molecular formula C10H6BrClN2 B1276305 3-(4-Bromophenyl)-6-chloropyridazine CAS No. 66548-50-3

3-(4-Bromophenyl)-6-chloropyridazine

Cat. No.: B1276305
CAS No.: 66548-50-3
M. Wt: 269.52 g/mol
InChI Key: AIOVQWFBJVWQHC-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-6-chloropyridazine is a heterocyclic compound that features a pyridazine ring substituted with a bromophenyl group at the 3-position and a chlorine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-6-chloropyridazine typically involves the reaction of 4-bromobenzonitrile with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with 2,3-dichloropyridazine under reflux conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to optimize production efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromophenyl)-6-chloropyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridazines, which can be further functionalized for specific applications .

Scientific Research Applications

3-(4-Bromophenyl)-6-chloropyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-6-chloropyridazine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with its targets, thereby modulating their function .

Comparison with Similar Compounds

  • 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
  • 3-(4-Bromophenyl)-5-(4-methoxyphenyl)isoxazole
  • 3-(4-Bromophenyl)-5-(4-chlorophenyl)isoxazole

Comparison: Compared to these similar compounds, 3-(4-Bromophenyl)-6-chloropyridazine exhibits unique reactivity and stability due to the presence of both bromine and chlorine substituents. This dual substitution enhances its versatility in chemical reactions and broadens its range of applications .

Properties

IUPAC Name

3-(4-bromophenyl)-6-chloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN2/c11-8-3-1-7(2-4-8)9-5-6-10(12)14-13-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOVQWFBJVWQHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40423335
Record name 3-(4-bromophenyl)-6-chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66548-50-3
Record name 3-(4-bromophenyl)-6-chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 20.0 g. of 6-(p-bromophenyl)-3(2H)-pyridazinone (prepared as described in Example 1) in 100 ml. of phosphorus oxychloride is heated at reflux temperature for 41/2 hours. The excess phosphorus oxychloride is removed under reduced pressure and the residue is stirred with water-cracked ice to decompose the remaining phosphorus oxychloride. The product is recovered by filtration and recrystallized from dilute dimethylformamide yielding tan crystals, m.p. 201°-203° C.
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